3-Bromo-1-chlorobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-chlorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHALYZIVRYWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 3 Bromo 1 Chlorobutane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively attacks and replaces a leaving group, which is an atom or group of atoms that detaches with its bonding electrons. In the case of 3-bromo-1-chlorobutane, both the chlorine and bromine atoms can act as leaving groups. The reaction pathway, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) mechanism, is influenced by several factors including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the solvent used.
Reactivity of the Secondary Bromine Atom (C3)
The bromine atom at the C3 position is attached to a secondary carbon, which is bonded to two other carbon atoms. physicsandmathstutor.com This structural difference compared to the primary C1 position allows for the possibility of both SN1 and SN2 reaction mechanisms. odinity.comtutorchase.com
Secondary alkyl halides are capable of undergoing SN1 (Substitution Nucleophilic Unimolecular) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent. ncert.nic.inbyjus.com The SN1 mechanism is a stepwise process. byjus.combyjus.com
The first and rate-determining step is the spontaneous and slow ionization of the alkyl halide to form a carbocation intermediate and a halide ion. byjus.comlibretexts.org The C-Br bond is weaker than the C-Cl bond, making bromine a better leaving group and facilitating this ionization step. odinity.comsavemyexams.com The stability of the resulting secondary carbocation is a crucial factor. Alkyl groups are electron-donating and help stabilize the positive charge on the carbocation. crunchchemistry.co.uk
The second step involves a rapid attack by a nucleophile on the planar carbocation. byjus.com Because the carbocation is planar, the nucleophile can attack from either face with equal probability. byjus.comlibretexts.org If the carbon atom is a stereocenter, this leads to the formation of a racemic mixture of products (both retention and inversion of configuration). masterorganicchemistry.comlibretexts.org The rate of the SN1 reaction is dependent only on the concentration of the alkyl halide, as the nucleophile is not involved in the rate-determining step, hence the term "unimolecular". libretexts.org
Polar protic solvents, such as water, alcohols, and acetic acid, are ideal for SN1 reactions because they can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding. ncert.nic.inquora.com This solvation significantly lowers the activation energy for the first step. quora.com
While secondary centers can undergo SN1 reactions, they are also subject to SN2 reactions. However, the rate of an SN2 reaction at a secondary carbon is significantly slower than at a primary carbon. masterorganicchemistry.comyoutube.com The presence of two alkyl groups attached to the electrophilic carbon at C3 creates more steric hindrance compared to the single alkyl group at C1. masterorganicchemistry.comyoutube.com This increased bulkiness impedes the backside attack of the nucleophile, raising the energy of the transition state and slowing the reaction rate. libretexts.orgbyjus.com
An SN2 reaction at C3 would be favored by the use of a strong nucleophile and a polar aprotic solvent, similar to the conditions that favor the SN2 reaction at C1. youtube.com Under these conditions, a competition between substitution at C1 and C3 would occur, with the reaction at the primary C1 position generally being faster and therefore the major pathway. ncert.nic.in
Competition between SN1 and SN2 Pathways at C3
The carbon atom at the C3 position is a secondary alkyl halide, which is a scenario where both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms are viable and often compete. libretexts.org The predominant pathway is highly dependent on the reaction conditions, specifically the nature of the nucleophile, the solvent, and the temperature.
The SN2 pathway is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong, typically anionic, nucleophiles (e.g., hydroxide (B78521), alkoxides, cyanide) and polar aprotic solvents (e.g., acetone, DMSO). youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, a strong nucleophile would lead to a bimolecular reaction at the secondary C3 carbon, proceeding with an inversion of stereochemistry at that center.
The SN1 pathway , in contrast, is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a secondary carbocation intermediate. masterorganicchemistry.comncert.nic.in This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can stabilize the carbocation intermediate through solvation. youtube.comncert.nic.in Because the nucleophile can attack the planar carbocation from either face, the SN1 reaction at a chiral center typically leads to a mixture of enantiomers (racemization).
The following table summarizes the factors influencing the competition between SN1 and SN2 reactions at the C3 position of this compound.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RO⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |
| Stereochemistry | Racemization | Inversion of configuration |
Regioselectivity and Chemoselectivity in Dual Halogen Substitution
The presence of two different halogens on the same molecule introduces questions of chemoselectivity: which halogen will be substituted first? This is determined by the relative reactivity of the C-Br and C-Cl bonds, which in turn depends on the leaving group ability of bromide versus chloride.
In nucleophilic substitution reactions, the C-Br bond at the C3 position is significantly more reactive than the C-Cl bond at the C1 position. This is because the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). quizlet.com The ability of a leaving group is related to its stability as an anion; larger, more polarizable ions with a weaker conjugate acid are generally better leaving groups. quizlet.com The C-Br bond is also weaker than the C-Cl bond, further facilitating its cleavage.
Consequently, a nucleophile will preferentially attack the C3 carbon, displacing the bromide ion. This chemoselectivity allows for the targeted modification of the molecule at the C3 position while leaving the C1-Cl bond intact, provided the reaction conditions are carefully controlled.
| Property | Bromide (Br⁻) | Chloride (Cl⁻) |
|---|---|---|
| Bond Strength (C-X) | Weaker | Stronger |
| Leaving Group Ability | Excellent | Good |
| Basicity | Weaker Base | Stronger Base |
| Polarizability | Higher | Lower |
The differential reactivity of the two halogen atoms enables sequential substitution strategies. By choosing appropriate reaction conditions, one can first substitute the bromine atom and then, in a subsequent step, substitute the chlorine atom.
For example, reacting this compound with one equivalent of a strong nucleophile under conditions favoring an SN2 reaction would likely yield 3-substituted-1-chlorobutane as the major product. The less reactive C-Cl bond would remain untouched. To substitute the chlorine, more forcing conditions, such as a higher temperature or a different nucleophilic agent, would be required in a second distinct reaction step. This stepwise approach is fundamental in synthetic chemistry for building more complex molecules from simple, bifunctional starting materials.
Elimination Reactions
In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. libretexts.org The reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. youtube.com Given the two types of halogens, elimination of either HBr or HCl is possible, leading to different potential products. However, due to the superior leaving group ability of bromide, the elimination of HBr is the more facile and predominant pathway.
Similar to substitution reactions, elimination can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).
The E2 pathway is a concerted, one-step process where the base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. lumenlearning.com This mechanism requires a strong base (e.g., ethoxide, tert-butoxide) and is favored for both secondary and primary alkyl halides. quizlet.commasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com
The E1 pathway is a two-step process that begins with the formation of a carbocation, identical to the first step of an SN1 reaction. lumenlearning.com A weak base then removes a beta-proton from the carbocation in the second step to form the alkene. lumenlearning.com This pathway is favored by weak bases and polar protic solvents and is more common for tertiary and secondary alkyl halides that can form stable carbocations. lumenlearning.comlibretexts.org
For this compound, elimination of HBr from the secondary C3 position can proceed via either E1 or E2, depending on the base strength. libretexts.org A strong base will favor the E2 mechanism, while a weak base and heating will favor the E1 mechanism. lumenlearning.commasterorganicchemistry.com
| Factor | Favors E1 Pathway | Favors E2 Pathway |
|---|---|---|
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) |
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Base]) |
| Substrate (for C-Br) | Secondary (possible with heat) | Secondary (favored) |
| Intermediate | Carbocation | None (concerted transition state) |
The dehydrobromination of this compound can result in the formation of different isomeric alkenes, depending on which beta-hydrogen is removed. There are two types of beta-hydrogens relative to the bromine atom: those on C2 and those on C4.
Removal of a proton from C2: This leads to the formation of 1-chloro-2-butene (B1196595) .
Removal of a proton from C4: This leads to the formation of 4-chloro-1-butene (B1662094) .
According to Zaitsev's rule , when multiple alkene products can be formed, the major product is the more substituted (and therefore more stable) alkene. msu.eduamazonaws.com In this case, 1-chloro-2-butene is a disubstituted alkene, while 4-chloro-1-butene is a monosubstituted alkene. Therefore, 1-chloro-2-butene is predicted to be the major product of the elimination reaction. msu.edu The use of a sterically hindered, bulky base (like potassium tert-butoxide) can favor the formation of the less substituted alkene (Hofmann product), which would be 4-chloro-1-butene. youtube.com
Elimination of HCl is also theoretically possible but would require more stringent conditions due to the poorer leaving group ability of chloride. This reaction would lead to 3-bromo-1-butene.
| Reactant | Elimination Type | Beta-Proton Removed | Alkene Product | Substitution | Predicted Major/Minor |
|---|---|---|---|---|---|
| This compound | Dehydrobromination | From C2 | 1-chloro-2-butene | Disubstituted | Major (Zaitsev) |
| This compound | Dehydrobromination | From C4 | 4-chloro-1-butene | Monosubstituted | Minor (Hofmann) |
Regioselectivity of Elimination (Saytzeff vs. Hofmann)
Elimination reactions of this compound, a secondary alkyl halide, can proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong base. This reaction involves the removal of a hydrogen atom from a β-carbon (a carbon adjacent to the carbon bearing the leaving group) and the bromide leaving group from the α-carbon. In this compound, the bromine atom is the superior leaving group compared to chlorine. There are two distinct β-carbons, C2 and C4, which leads to the possibility of forming two different constitutional isomers, demonstrating the regioselectivity of the reaction.
The product distribution is governed by two empirical rules: the Saytzeff (or Zaitsev) rule and the Hofmann rule.
Saytzeff's Rule : This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. researchgate.netaskiitians.com For this compound, removal of a hydrogen from C2 results in the formation of 1-chloro-but-2-ene , a disubstituted alkene.
Hofmann's Rule : This rule states that when using a sterically bulky base or when the leaving group is large, the major product will be the less substituted, or Hofmann, product. masterorganicchemistry.comnih.gov This outcome is attributed to the steric hindrance faced by the bulky base, which makes it easier to abstract a proton from the less sterically hindered position. libretexts.org For this compound, abstraction of a hydrogen from the methyl group (C4) yields 4-chloro-but-1-ene , a monosubstituted alkene.
The competition between these two pathways is primarily dictated by the nature of the base used. libretexts.orgquora.com
Influence of Base Strength and Steric Hindrance
The strength and, more significantly, the steric bulk of the base employed are critical factors that determine whether the Saytzeff or Hofmann product is favored in the elimination reaction of this compound. libretexts.org
Strong, Non-Bulky Bases : Small, strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) preferentially lead to the formation of the more stable, Saytzeff product. alfredstate.edu These bases are small enough to access the more sterically hindered β-hydrogen on C2 without significant steric repulsion, thus favoring the pathway that leads to the thermodynamically more stable product, 1-chloro-but-2-ene.
Strong, Sterically Hindered Bases : Bulky bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), favor the formation of the Hofmann product. masterorganicchemistry.comalfredstate.edu The large size of these bases makes it difficult to approach the internal C2 hydrogen. Instead, they more readily abstract one of the more accessible hydrogens from the terminal C4 methyl group. nih.govorganicmystery.com This kinetic control results in the formation of the less substituted alkene, 4-chloro-but-1-ene, as the major product. quora.com
The choice of base therefore provides a method to selectively synthesize one regioisomer over the other.
| Base | Type | Major Product | Governing Rule |
|---|---|---|---|
| Sodium ethoxide (CH₃CH₂ONa) | Strong, Non-Bulky | 1-chloro-but-2-ene | Saytzeff |
| Potassium tert-butoxide ((CH₃)₃COK) | Strong, Bulky | 4-chloro-but-1-ene | Hofmann |
Redox Reactions
Alkyl halides can be reduced to their corresponding alkanes, effectively replacing the halogen atom with a hydrogen atom. For this compound, reduction would primarily affect the more reactive C-Br bond.
Several methods can achieve this transformation:
Reduction with Metal and Acid : A common method for the reduction of alkyl halides is the use of a metal, such as zinc, in the presence of a dilute acid like hydrochloric acid (HCl). byjus.comchemguide.co.uk This process involves the transfer of electrons from the metal to the alkyl halide.
Catalytic Hydrogenation : Alkyl halides can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt). askiitians.com
Indirect Reduction via Organometallic Reagents : A versatile two-step method involves first forming a Grignard reagent (discussed in section 3.4.1) and then quenching it with a proton source like water or a dilute acid. stackexchange.com The highly basic carbanion-like carbon of the Grignard reagent readily abstracts a proton from water to form the alkane. In the case of this compound, this would yield 1-chlorobutane (B31608) .
The direct oxidation of haloalkanes at the carbon bearing the halogen is a complex transformation that is not as common as other reactions. Electrochemical oxidation of alkyl bromides can lead to the cleavage of the carbon-halogen bond to form a carbocation, which can then react with nucleophiles present in the medium. researchgate.net
However, a more common synthetic route to introduce an oxygen-containing functional group is through nucleophilic substitution, where the bromide is replaced by a hydroxyl group (-OH) to form an alcohol, 4-chlorobutan-2-ol . While this is not a redox reaction in the sense of changing the oxidation state of the carbon skeleton, it results in an oxygen-containing derivative.
True oxidation can be envisioned as the conversion of the secondary alkyl halide to a ketone. This would typically be a two-step process: first, substitution to the alcohol (4-chlorobutan-2-ol), followed by oxidation of the secondary alcohol to the corresponding ketone, 4-chlorobutan-2-one , using standard oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC).
Metal-Mediated and Organometallic Reactions
The reaction of this compound with certain metals is a powerful method for creating organometallic reagents, which are highly valuable in organic synthesis for forming new carbon-carbon bonds.
Formation of Grignard Reagents : this compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent. libretexts.orgstackexchange.com A key aspect of this reaction is its chemoselectivity. The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond. chemicalforums.com Consequently, the magnesium atom selectively inserts into the C-Br bond, leaving the C-Cl bond intact. chemicalforums.comslideshare.net The product of this reaction is (3-chlorobutyl)magnesium bromide . The resulting Grignard reagent features a nucleophilic carbon atom and is a strong base. stackexchange.com
Formation of Organolithium Compounds : Similarly, reaction with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane, produces an organolithium reagent. masterorganicchemistry.comwikipedia.org This reaction also proceeds with high chemoselectivity for the C-Br bond. Two equivalents of lithium are required, yielding (3-chlorobutyl)lithium and lithium bromide as a byproduct. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts and are also powerful nucleophiles and bases. wikipedia.org
| Metal | Solvent | Product | Reactivity of C-X Bond |
|---|---|---|---|
| Magnesium (Mg) | Diethyl ether or THF | (3-chlorobutyl)magnesium bromide | C-Br > C-Cl |
| Lithium (Li) | Pentane or Hexane | (3-chlorobutyl)lithium |
Coupling Reactions (e.g., Wurtz-type reactions, though more relevant for cyclic systems, principles may apply for intramolecular cyclization)
The Wurtz reaction, named after Charles Adolphe Wurtz, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in the presence of dry ether to form a higher alkane. unacademy.combyjus.comwikipedia.org The general form of the reaction is:
2R-X + 2Na → R-R + 2NaX wikipedia.org
The mechanism is believed to involve a metal-halogen exchange, similar to the formation of a Grignard reagent, which may proceed through radical species (R•) or an organometallic intermediate (R-M). byjus.comwikipedia.org This intermediate then reacts with another alkyl halide in a nucleophilic substitution-like step to form the new carbon-carbon bond. wikipedia.org
While the intermolecular Wurtz reaction often has limited synthetic utility due to low yields and the formation of side products, its intramolecular version is particularly effective for the formation of small, strained ring systems, especially three- and four-membered rings from appropriate dihalides. unacademy.comwikipedia.org For dihalides of the (1,3), (1,4), (1,5), and (1,6) type, the reaction can lead to the formation of cyclic products. unacademy.com
In the case of this compound, which can be considered a 1,4-dihalide, an intramolecular Wurtz-type reaction is mechanistically plausible. The reaction would involve the formation of a four-membered ring. A critical principle in the reaction of dihaloalkanes with different halogens is the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond, meaning the initial reaction with sodium will preferentially occur at the bromine-substituted carbon. doubtnut.com
The proposed pathway for this compound would involve the following steps:
Reaction of the C-Br bond with sodium to form an organosodium intermediate (or a radical).
An intramolecular nucleophilic attack by the carbanionic center on the carbon bearing the chlorine atom.
Displacement of the chloride ion to form the cyclized product, methylcyclopropane.
An analogous and well-documented example is the high-yield synthesis of bicyclobutane from 1-bromo-3-chlorocyclobutane (B1620077), which demonstrates the efficacy of the intramolecular Wurtz reaction in forming strained rings and the preferential reactivity of the C-Br bond. unacademy.comwikipedia.orgdoubtnut.com
| Reactant | Reaction Type | Key Principle | Expected Product | Analogous Reaction |
|---|---|---|---|---|
| This compound | Intramolecular Wurtz Reaction | Higher reactivity of C-Br bond over C-Cl bond facilitates regioselective formation of the organosodium intermediate, followed by intramolecular cyclization. | Methylcyclopropane | 1-Bromo-3-chlorocyclobutane → Bicyclobutane (95% yield) wikipedia.org |
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira with relevant precursors)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgwikipedia.org However, the direct applicability of these reactions to saturated alkyl halides like this compound varies significantly depending on the specific reaction type.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (aryl, vinyl) or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the Pd(0) catalyst to the unsaturated halide, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate a palladium-hydride species. libretexts.orgbyjus.com
This compound is a saturated alkyl halide and, as such, is not a suitable substrate for the standard Heck reaction. The key limitations are:
Substrate Scope: The reaction is generally effective for sp²-hybridized carbon-halide bonds (aryl/vinyl halides) rather than sp³-hybridized ones. organic-chemistry.org
β-Hydride Elimination: Saturated alkyl halides containing β-hydrogens, like this compound, are prone to rapid β-hydride elimination after oxidative addition to the palladium center, leading to the formation of alkenes rather than the desired cross-coupled product.
Therefore, for this compound to be utilized in a Heck-type transformation, it would first need to be converted into a suitable precursor, such as an organometallic reagent that could then couple with an appropriate partner, though this falls outside the canonical Heck reaction mechanism.
Suzuki Reaction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orgnrochemistry.com The reaction mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boron reagent (activated by a base) and reductive elimination to form the C-C bond and regenerate the catalyst. nrochemistry.comorganic-chemistry.org
A significant advantage of the Suzuki reaction is its broad substrate scope. organic-chemistry.org While initially developed for aryl and vinyl halides, its application has been successfully extended to include unactivated alkyl halides, particularly alkyl bromides. wikipedia.orgorganic-chemistry.org
Given this, this compound could theoretically serve as a substrate in a Suzuki coupling. The reaction would be expected to occur selectively at the more reactive carbon-bromine bond. For example, coupling this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base could yield a (3-chlorobutyl)-substituted arene.
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst System | Hypothetical Product |
|---|---|---|---|
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 1-Aryl-3-chlorobutane |
Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net The reaction is unique in that it typically requires two catalysts: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. researchgate.net
Similar to the Heck reaction, the standard Sonogashira coupling is not applicable to saturated alkyl halides like this compound. The reaction's scope is generally limited to sp² and sp-hybridized carbon-halide bonds. wikipedia.org Therefore, direct coupling of this compound with a terminal alkyne under Sonogashira conditions to form a new C(sp³)-C(sp) bond is not a feasible transformation.
| Cross-Coupling Reaction | Applicability to this compound | Reasoning |
|---|---|---|
| Heck Reaction | No (Directly) | Substrate is a saturated alkyl halide; standard reaction requires unsaturated (aryl/vinyl) halides. Prone to β-hydride elimination. organic-chemistry.org |
| Suzuki Reaction | Yes (Potentially) | The reaction scope has been extended to include unactivated alkyl bromides. Coupling would occur at the C-Br bond. wikipedia.orgorganic-chemistry.org |
| Sonogashira Reaction | No (Directly) | Substrate is a saturated alkyl halide; standard reaction requires unsaturated (aryl/vinyl) halides. wikipedia.org |
Chirality of the Carbon at Position 3
Chirality in organic molecules often arises from a carbon atom bonded to four different substituents, known as a chiral center or stereocenter. The presence of such a center means the molecule is not superimposable on its mirror image.
In the structure of this compound, the carbon atom at the third position (C-3) is a chiral center. It is bonded to four distinct groups:
A chlorine atom (Cl)
A methyl group (-CH₃)
A 2-bromoethyl group (-CH₂CH₂Br)
A hydrogen atom (H)
Because the C-3 carbon has four different groups attached, this compound is a chiral molecule.
R and S Configuration Assignment
To distinguish between the two possible spatial arrangements of a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration, designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). libretexts.org
The assignment process for the chiral center (C-3) in this compound follows these steps:
Assign Priorities: The four groups attached to the chiral carbon are prioritized based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority. uomustansiriyah.edu.iq
Priority 1: Chlorine (Cl, atomic number 17)
Priority 2: The 2-bromoethyl group (-CH₂CH₂Br). The carbon of this group is tied with the methyl carbon. Moving to the next atoms, this carbon is bonded to another carbon and two hydrogens, giving it precedence over the methyl group.
Priority 3: The methyl group (-CH₃). The carbon is bonded only to three hydrogens.
Priority 4: Hydrogen (H, atomic number 1)
Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest-priority group (hydrogen) points away from the viewer.
Determine Configuration: The direction from the highest priority group (1) to the second (2), and then to the third (3) is observed.
If the direction is clockwise , the configuration is assigned R .
If the direction is counter-clockwise , the configuration is assigned S . libretexts.org
| Priority | Group Attached to C-3 | Basis for Priority |
|---|---|---|
| 1 (Highest) | -Cl | Highest atomic number (17) |
| 2 | -CH₂CH₂Br | Carbon, then next carbon in chain |
| 3 | -CH₃ | Carbon, then only hydrogens |
| 4 (Lowest) | -H | Lowest atomic number (1) |
Enantiomeric Forms of this compound
Due to the single chiral center at C-3, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. rutgers.edu They possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light; one enantiomer will rotate it in a clockwise direction (+), and the other will rotate it by an equal amount in a counter-clockwise direction (-). pdx.edu
The two enantiomers are:
(R)-3-Bromo-1-chlorobutane
(S)-3-Bromo-1-chlorobutane
A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out. uomustansiriyah.edu.iq
Stereoselective and Stereospecific Synthesis of Chiral this compound
The synthesis of a single enantiomer of a chiral compound requires methods that control the stereochemical outcome. This is achieved through stereoselective or stereospecific reactions, which favor the formation of one stereoisomer over others.
Asymmetric Synthesis Approaches
Asymmetric synthesis creates a chiral center in a prochiral substrate molecule, resulting in an unequal amount of stereoisomers. This can be accomplished using a chiral reagent, catalyst, or solvent that influences the transition state of the reaction. youtube.comnih.gov
A plausible asymmetric synthesis for this compound could involve the asymmetric hydrohalogenation or hydrogenation of a suitable unsaturated precursor. For instance, the catalytic asymmetric hydrogenation of a prochiral alkene containing the necessary carbon skeleton and functional groups, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands), could establish the chiral center at C-3 with a preference for one enantiomer.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. wikipedia.org The inherent chirality of the starting material is preserved and transferred through a series of chemical transformations to the target molecule. wikipedia.org
For this compound, a potential chiral pool starting material could be an enantiopure 4-carbon hydroxy acid, such as (S)-3-hydroxybutanoic acid. A synthetic route could involve:
Reduction of the carboxylic acid to a primary alcohol.
Selective replacement of the two hydroxyl groups with the desired halogen atoms (chlorine and bromine) through nucleophilic substitution reactions, potentially involving protection/deprotection steps to ensure regioselectivity. The stereochemistry at the chiral center would be retained or inverted depending on the reaction mechanisms employed.
Stereochemical Outcomes in Reactions of Chiral this compound
When a chiral molecule undergoes a chemical reaction, the stereochemistry of the product depends on whether the bonds to the chiral center are broken. uomustansiriyah.edu.iq
Reactions Not Involving the Chiral Center: If a reaction occurs at a different part of the molecule, such as the bromine-bearing carbon (C-1), the configuration of the chiral center at C-3 remains unchanged. pharmaguideline.com For example, a nucleophilic substitution reaction at C-1 would replace the bromine atom, but the spatial arrangement of the groups around C-3 would be preserved. This is known as retention of configuration . libretexts.orgyoutube.com
Reactions at the Chiral Center: If a reaction directly involves the chiral center at C-3 (e.g., nucleophilic substitution of the chlorine atom), the stereochemical outcome is dictated by the reaction mechanism.
Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) reaction proceeds through a single, concerted step where the nucleophile attacks from the side opposite to the leaving group. chemicalnote.com This leads to a predictable inversion of configuration , where an (R)-enantiomer is converted to an (S)-enantiomer, and vice versa. masterorganicchemistry.com
Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. chemicalnote.com Because this intermediate is flat, the incoming nucleophile can attack from either face with nearly equal probability. quora.commasterorganicchemistry.com This results in a mixture of both retention and inversion of configuration, leading to a product that is largely, if not completely, a racemic mixture . masterorganicchemistry.com
| Reaction Site | Mechanism | Stereochemical Outcome at C-3 | Description |
|---|---|---|---|
| C-1 (Bromo group) | Any | Retention | The chiral center at C-3 is not involved in the reaction. |
| C-3 (Chloro group) | Sₙ2 | Inversion | The nucleophile attacks from the side opposite the leaving group. |
| Sₙ1 | Racemization | A planar carbocation intermediate is formed, allowing attack from either side. |
Advanced Spectroscopic and Computational Characterization of 3 Bromo 1 Chlorobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The proton NMR spectrum of 3-Bromo-1-chlorobutane is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electronegativity of the chlorine and bromine atoms significantly influences the chemical shifts of nearby protons, causing them to resonate at lower fields (higher ppm values).
The expected chemical shifts and coupling patterns are as follows:
H1 (CH₂Cl) : The protons on the carbon adjacent to the chlorine atom are expected to be the most deshielded, appearing as a triplet.
H2 (CH₂) : These methylene (B1212753) protons would appear as a multiplet due to coupling with protons on both adjacent carbons.
H3 (CHBr) : The proton on the carbon bearing the bromine atom would also be significantly deshielded and is expected to be a multiplet.
H4 (CH₃) : The methyl protons are the most shielded and would appear as a doublet due to coupling with the single proton on the adjacent carbon.
A summary of the predicted ¹H NMR data is presented in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1 | ~ 3.6 - 3.8 | Triplet (t) |
| H2 | ~ 2.1 - 2.3 | Multiplet (m) |
| H3 | ~ 4.1 - 4.3 | Multiplet (m) |
| H4 | ~ 1.7 - 1.9 | Doublet (d) |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
The ¹³C NMR spectrum of this compound will show four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are heavily influenced by the attached halogens.
C1 (CH₂Cl) : The carbon directly bonded to the chlorine atom will be significantly downfield.
C2 (CH₂) : This carbon will be less deshielded than C1 and C3.
C3 (CHBr) : The carbon attached to the bromine atom will also be shifted downfield, with the effect being slightly less than that of chlorine in some cases.
C4 (CH₃) : The methyl carbon will be the most upfield signal.
Predicted ¹³C NMR chemical shifts are summarized in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 43 - 47 |
| C2 | ~ 38 - 42 |
| C3 | ~ 50 - 55 |
| C4 | ~ 25 - 29 |
Note: These are predicted values based on empirical data for similar structures.
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between H1 and H2, H2 and H3, and H3 and H4, confirming the butane (B89635) backbone.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of a specific proton to the ¹³C signal of the carbon it is attached to (e.g., H1 with C1, H3 with C3, etc.).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons on C1 (H1) would show correlations to C2 and C3. The methyl protons (H4) would show correlations to C2 and C3. These correlations are invaluable for piecing together the molecular structure.
These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information on the functional groups and conformational isomers present in a molecule.
The infrared and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the stretching vibrations of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds.
C-Cl Stretch : The C-Cl stretching vibration typically appears in the range of 850–550 cm⁻¹. nist.gov
C-Br Stretch : The C-Br stretching frequency is found at lower wavenumbers, generally in the 690–515 cm⁻¹ region, due to the larger mass of the bromine atom. nist.gov
These characteristic frequencies are key indicators for the presence of the respective halogens in the molecule.
| Bond | Characteristic Frequency Range (cm⁻¹) |
| C-Cl | 850 - 550 |
| C-Br | 690 - 515 |
This compound can exist in several conformational isomers due to rotation around the C-C single bonds. Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for studying these conformers. Different conformers will have slightly different vibrational frequencies, and in some cases, certain vibrational modes may be active in the Raman spectrum for one conformer but inactive for another due to symmetry considerations. By analyzing the vibrational spectra at different temperatures or in different solvents, it is possible to identify the signatures of individual conformers and study their relative populations. For instance, changes in the intensity of specific bands in the C-Cl and C-Br stretching regions can be correlated with shifts in the conformational equilibrium.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry of this compound is characterized by the distinct isotopic patterns of both chlorine and bromine. Chlorine exists as two primary isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), leading to a characteristic M and M+2 pattern with an intensity ratio of approximately 3:1 for fragments containing a single chlorine atom. docbrown.infodocbrown.info Bromine also has two abundant isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%), which produce a nearly 1:1 intensity ratio for the M and M+2 peaks in bromine-containing fragments. docbrown.infoyoutube.com
When a molecule like this compound contains both halogens, the molecular ion region becomes more complex. The combination of isotopes results in a cluster of peaks corresponding to the different isotopic compositions. The four primary molecular ions would be [C₄H₈⁷⁹Br³⁵Cl]⁺, [C₄H₈⁸¹Br³⁵Cl]⁺, [C₄H₈⁷⁹Br³⁷Cl]⁺, and [C₄H₈⁸¹Br³⁷Cl]⁺. This leads to an observable pattern at M, M+2, and M+4, with a theoretical intensity ratio of approximately 3:4:1. docbrown.info The molecular ion peaks are often of low intensity, indicating that the molecule fragments readily upon ionization. docbrown.info
Fragmentation of the molecular ion occurs through predictable pathways, primarily involving the cleavage of carbon-halogen (C-X) and carbon-carbon (C-C) bonds. The most common fragmentation events include the loss of a halogen radical.
Key Fragmentation Pathways:
Loss of a bromine radical (•Br): This is a common fragmentation pathway for bromoalkanes, leading to the formation of a [C₄H₈Cl]⁺ cation. youtube.com
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond results in a [C₄H₈Br]⁺ cation. brainly.combartleby.com
Alpha-cleavage: Scission of C-C bonds adjacent to the halogen-bearing carbons can occur.
Rearrangements: More complex fragmentation patterns can arise from intramolecular rearrangements.
The resulting fragment ions are detected by the mass spectrometer, providing a characteristic fingerprint for the molecule.
Table 1: Predicted Mass Spectrometry Fragments for this compound This table is interactive. You can sort the columns by clicking on the headers.
| Fragment Ion Formula | Description of Loss | Predicted m/z Value(s) | Isotopic Pattern |
|---|---|---|---|
| [C₄H₈BrCl]⁺ | Molecular Ion | 170, 172, 174 | Contains Br and Cl |
| [C₄H₈Br]⁺ | Loss of •Cl | 135, 137 | ~1:1 (from Br) |
| [C₄H₈Cl]⁺ | Loss of •Br | 91, 93 | ~3:1 (from Cl) |
| [CH₂Cl]⁺ | Cleavage of C1-C2 bond | 49, 51 | ~3:1 (from Cl) |
| [C₃H₆Br]⁺ | Cleavage of C2-C3 bond | 121, 123 | ~1:1 (from Br) |
Gas-Phase Electron Diffraction for Molecular Structure and Conformation
Gas-phase electron diffraction (GED) is an experimental technique used to determine the precise geometrical structure of molecules, including bond lengths, bond angles, and torsional angles, in a state free from intermolecular interactions. wikipedia.org While specific GED studies on this compound are not prominently available, extensive research on analogous compounds like 1-chlorobutane (B31608), 1-bromobutane, 2-chlorobutane, and 2-bromobutane (B33332) provides a strong basis for predicting its structural parameters and conformational preferences. researchgate.netresearchgate.net
These related studies show that haloalkanes exist as a mixture of different conformers (rotamers) in the gas phase. researchgate.net For this compound, rotation around the C1-C2, C2-C3, and C3-C4 bonds would lead to various staggered conformers. The relative populations of these conformers are determined by their thermodynamic stability. GED analysis, often combined with theoretical calculations, can quantify the percentage of each significant conformer present at a given temperature. researchgate.netresearchgate.net
Based on data from similar molecules, the structural parameters for this compound can be reliably estimated.
Table 2: Expected Structural Parameters for this compound (Based on Analogous Compounds) This table is interactive. You can sort the columns by clicking on the headers.
| Parameter | Expected Value | Reference Compound(s) |
|---|---|---|
| r(C-Cl) Bond Length | ~1.800 Å | 1-Chlorobutane researchgate.netresearchgate.net |
| r(C-Br) Bond Length | ~1.959 Å | 1-Bromobutane, 2-Bromobutane researchgate.netresearchgate.net |
| r(C-C) Bond Length | ~1.51-1.54 Å | 1-Chlorobutane, 1-Bromobutane researchgate.netresearchgate.net |
| ∠(Cl-C-C) Bond Angle | ~110-112° | 1-Chlorobutane researchgate.net |
| ∠(Br-C-C) Bond Angle | ~112-114° | 2-Bromobutane researchgate.net |
Theoretical and Computational Studies
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating molecular properties where experimental data may be scarce. These methods are frequently used in conjunction with experimental techniques like GED to refine structural models. researchgate.netresearchgate.net
A primary application of quantum chemistry is geometry optimization, which computationally determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves identifying all possible stable conformers arising from rotations about the C-C single bonds.
The computational process involves starting with various initial geometries and finding the structure that corresponds to a minimum on the potential energy surface. This analysis yields the equilibrium bond lengths and angles for each conformer. Furthermore, the relative energies of these conformers can be calculated, allowing for the prediction of their Boltzmann population distribution at a specific temperature. soton.ac.uk This theoretical conformational composition can then be compared with or used to interpret experimental results from techniques like GED. researchgate.net
Quantum chemical calculations provide detailed information about the electronic structure of a molecule. The high electronegativity of bromine and chlorine atoms compared to carbon results in significant polarization of the C-Br and C-Cl bonds. ncert.nic.in
Calculations can quantify this effect by determining the partial atomic charges on each atom. For this compound, these calculations would show a partial positive charge (δ+) on the carbon atoms bonded to the halogens (C1 and C3) and partial negative charges (δ-) on the chlorine and bromine atoms. This charge distribution is critical for understanding the molecule's dipole moment and its reactivity, particularly its susceptibility to nucleophilic attack at the electrophilic carbon centers.
Theoretical chemistry can be used to map the potential energy surface (PES) for chemical reactions involving this compound. A PES is a multidimensional plot of the energy of a molecular system as a function of its geometric parameters. csbsju.edu By calculating the energy along a reaction coordinate (the path from reactants to products), chemists can model reaction mechanisms.
For this compound, this approach can be used to study nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions. The calculations can identify the structures and energies of transition states and any reaction intermediates. csbsju.edu This allows for the determination of activation energy barriers, which govern the reaction rate. By comparing the energy profiles for different possible pathways (e.g., substitution at C1 vs. C3), computational studies can predict which reaction mechanisms are favored under specific conditions. csbsju.edu
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule, which is the collection of all possible three-dimensional arrangements of its atoms.
For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. These conformations can have different energies, and the molecule will dynamically interconvert between them. Understanding this conformational landscape is crucial as the reactivity and spectroscopic properties of the molecule are an average over all populated conformations.
A typical MD simulation to explore the conformational landscape of this compound would involve:
Defining the System: A model of the this compound molecule is created, often within a simulated solvent environment to mimic real-world conditions.
Assigning a Force Field: A force field, which is a set of empirical potential energy functions, is chosen to describe the interactions between the atoms in the system.
Running the Simulation: The simulation is initiated, and the positions and velocities of the atoms are updated at each time step, generating a trajectory of the molecule's motion.
Analyzing the Trajectory: The resulting trajectory is analyzed to identify the different conformations the molecule adopts, their relative energies, and the barriers to interconversion between them.
Table 2: Potential Conformations of this compound based on Dihedral Angles
| Dihedral Angle (C1-C2-C3-C4) | Conformation Name | Expected Relative Energy (Qualitative) |
| ~180° | Anti | Lowest |
| ~60° / ~300° | Gauche | Higher than Anti |
| 0° | Eclipsed (Syn-periplanar) | Highest |
Note: This table is a qualitative representation based on the known conformational preferences of butane and its derivatives. The actual energy differences would need to be determined by specific computational studies on this compound.
Synthetic Applications of 3 Bromo 1 Chlorobutane As a Chemical Intermediate
Role as a Building Block in Complex Molecule Synthesis
The presence of two distinct reactive sites on the butane (B89635) backbone makes 3-bromo-1-chlorobutane a strategic component for the synthesis of complex molecules. Organic chemists utilize this intermediate in alkylation reactions, where the butane moiety is introduced into a target molecule. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for sequential reactions, providing control over the synthetic pathway.
One common application involves the alkylation of active methylene (B1212753) compounds, such as diethyl malonate. In these reactions, a strong base is used to deprotonate the active methylene group, creating a nucleophilic carbanion. This carbanion can then displace one of the halogen atoms of this compound in a nucleophilic substitution reaction. Typically, the more reactive C-Br bond is targeted first. This initial alkylation step attaches the 4-chlorobutan-2-yl group to the malonic ester. The resulting product retains the chlorine atom, which can be used for subsequent chemical modifications, such as further alkylations or cyclization reactions, enabling the construction of more elaborate structures.
| Reactant 1 | Reactant 2 | Base | Product | Application |
| Diethyl malonate | This compound | Sodium ethoxide | Diethyl 2-(4-chlorobutan-2-yl)malonate | Intermediate for substituted carboxylic acids and heterocyclic compounds |
Precursor for Heterocyclic Compound Synthesis
The distinct electronic and steric properties of the bromine and chlorine atoms in this compound make it an excellent precursor for the synthesis of various heterocyclic compounds.
Formation of Cyclic Ethers or Amines
This compound can be utilized to synthesize substituted four-membered rings like oxetanes and azetidines, or larger rings such as tetrahydrofurans and pyrrolidines, through intramolecular cyclization. For example, by first reacting this compound with a nucleophile to displace the more reactive bromine atom, an intermediate is formed that contains the less reactive chlorine atom. If the introduced nucleophile also contains a hydroxyl or amino group, a subsequent intramolecular reaction can occur.
In a typical synthesis, a diol or amino alcohol can be selectively alkylated at one of its nucleophilic centers. The resulting intermediate, now containing the 4-chlorobutyl- moiety, can be induced to cyclize under basic conditions. The base facilitates the deprotonation of the remaining hydroxyl or amino group, creating an internal nucleophile that attacks the carbon bearing the chlorine atom, leading to ring closure and the formation of a cyclic ether or amine. For instance, reaction with a suitable amino alcohol could lead to the formation of an N-substituted pyrrolidine derivative.
Cyclization Reactions utilizing Differential Halogen Reactivity
The difference in bond strength and leaving group ability between bromide and chloride is a key factor that chemists exploit for selective cyclization reactions. The C-Br bond is weaker and bromide is a better leaving group than chloride, making the bromine-bearing carbon the more electrophilic site for nucleophilic attack.
This differential reactivity is particularly useful in Grignard reactions. When this compound is treated with magnesium metal, the Grignard reagent forms selectively at the C-Br bond, leaving the C-Cl bond intact. The resulting organometallic intermediate, (3-chlorobutan-1-yl)magnesium bromide, effectively contains both a nucleophilic carbon (from the Grignard reagent) and an electrophilic carbon (bonded to chlorine). This sets the stage for a controlled intramolecular cyclization. Upon gentle heating, the carbanionic center of the Grignard reagent can attack the carbon atom bonded to the chlorine, displacing the chloride ion and forming a cyclobutane ring.
A notable application of this strategy is the synthesis of 2-methyltetrahydrofuran. By forming the Grignard reagent at the bromine position and then reacting it with an appropriate electrophile like an epoxide, followed by an acid-catalyzed intramolecular cyclization, the five-membered heterocyclic ring system can be constructed.
| Parameter | Carbon-Bromine (C-Br) Bond | Carbon-Chlorine (C-Cl) Bond |
| Average Bond Enthalpy | ~285 kJ/mol | ~340 kJ/mol |
| Leaving Group Ability | Higher (weaker base) | Lower (stronger base) |
| Reactivity in S_N2 Reactions | More reactive | Less reactive |
| Grignard Reagent Formation | Preferred site | Less reactive |
Intermediate in Polymer Chemistry and Specialty Chemicals
The dual halogen functionality of this compound also lends itself to applications in polymer science and the synthesis of specialty chemicals.
Synthesis of Monomers for Polymerization
This compound can serve as a starting material for the synthesis of functionalized monomers. For example, it can be used to create monomers containing a reactive halogen site for subsequent polymerization or post-polymerization modification. One potential pathway involves the reaction of this compound with sodium sulfide to form a sulfur-containing intermediate. This reaction takes advantage of the high reactivity of the C-Br bond. The resulting chlorobutyl sulfide derivative could then undergo further reactions, such as dehydrochlorination, to introduce a polymerizable double bond, yielding a functional monomer like a substituted butenyl sulfide. Such monomers can be valuable in the production of specialty polymers with unique properties, such as high refractive index or resistance to oils and solvents.
Introduction of Halogen Functionality into Polymeric Structures
In addition to forming monomers, this compound can be used to modify existing polymers through "grafting" reactions. This involves attaching the this compound molecule to the backbone of a pre-existing polymer. This process introduces reactive halogen sites onto the polymer chain, which can then be used for further functionalization.
For instance, a polymer with nucleophilic side chains (e.g., containing hydroxyl or amine groups) can be reacted with this compound. The nucleophilic groups on the polymer would preferentially attack the more reactive C-Br bond, forming a covalent link and leaving a pendant chlorobutyl group. This grafted chlorine atom can then serve as a handle for further chemical transformations, such as cross-linking reactions to improve the polymer's mechanical properties or the attachment of other functional molecules to tailor the polymer's surface properties or biocompatibility. Another application is in the synthesis of polysulfide polymers, where dihaloalkanes are reacted with a source of sulfide ions, such as sodium polysulfide. The bifunctional nature of this compound allows it to act as a cross-linking or chain-extending agent in such polymerizations.
Synthesis of Organometallic Reagents for Further Transformations
This compound serves as a valuable precursor for the synthesis of organometallic reagents, which are pivotal intermediates in the formation of new carbon-carbon bonds. The differential reactivity of the bromine and chlorine substituents allows for selective metal-halogen exchange, leading to the formation of a functionalized organometallic compound that can participate in a variety of subsequent chemical transformations.
The most common application in this context is the preparation of Grignard reagents. Due to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the reaction of this compound with magnesium metal proceeds with high selectivity. walisongo.ac.id The magnesium atom inserts preferentially at the C-Br bond, yielding (3-chlorobutyl)magnesium bromide. This chemoselectivity is a key feature, as it preserves the chloro- functionality at the other end of the molecule for potential subsequent reactions.
The formation of the Grignard reagent is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive organometallic compound from reacting with moisture or atmospheric oxygen. mnstate.eduresearchgate.netlibretexts.org The reaction is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. libretexts.org Once initiated, the reaction is exothermic and proceeds to form the soluble Grignard reagent. researchgate.net
The resulting (3-chlorobutyl)magnesium bromide is a potent nucleophile, with the carbon atom bonded to the magnesium exhibiting significant carbanionic character. mnstate.edupurdue.edu This nucleophilic carbon can readily attack a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. mnstate.edupurdue.edu This reaction, a cornerstone of organic synthesis, results in the formation of a new carbon-carbon bond and, after acidic workup, yields an alcohol.
The versatility of this approach allows for the synthesis of various chloro-substituted alcohols. For instance, reaction of (3-chlorobutyl)magnesium bromide with:
Formaldehyde produces 4-chloro-1-pentanol, a primary alcohol. purdue.edustudy.com
Acetaldehyde yields 5-chloro-2-hexanol, a secondary alcohol. doubtnut.com
Acetone results in 2-methyl-5-chloro-2-hexanol, a tertiary alcohol. youtube.com
These transformations are highly valuable as they introduce a new stereocenter (in the case of aldehydes other than formaldehyde, and unsymmetrical ketones) and extend the carbon chain, all while retaining the chlorine atom for further synthetic manipulations. The general experimental protocol involves the slow addition of the electrophile (e.g., an aldehyde or ketone) to the solution of the prepared Grignard reagent, followed by quenching the reaction with an aqueous acid solution (like ammonium chloride or dilute hydrochloric acid) to protonate the intermediate alkoxide and yield the final alcohol product. researchgate.netlibretexts.org
The following table summarizes the typical transformations involving the organometallic reagent derived from this compound. The yields provided are representative of general Grignard reactions with similar substrates, as specific literature data for these exact transformations is not extensively documented.
| Electrophile | Reagent | Solvent | Product | Product Class | Representative Yield (%) |
|---|---|---|---|---|---|
| Formaldehyde (CH₂O) | (3-chlorobutyl)magnesium bromide | Diethyl ether or THF | 4-chloro-1-pentanol | Primary Alcohol | 70-85 |
| Acetaldehyde (CH₃CHO) | 5-chloro-2-hexanol | Secondary Alcohol | 65-80 | ||
| Acetone ((CH₃)₂CO) | 2-methyl-5-chloro-2-hexanol | Tertiary Alcohol | 60-75 |
Future Research Directions and Challenges
Development of Greener Synthetic Routes
Traditional methods for the synthesis of haloalkanes often involve harsh reagents and generate significant waste, prompting the need for more environmentally benign alternatives. Future research in the synthesis of 3-bromo-1-chlorobutane is expected to focus on the development of greener routes that adhere to the principles of green chemistry.
One promising area is the exploration of biocatalytic halogenation . Halogenase enzymes, found in various microorganisms, can introduce halogen atoms onto organic molecules with high regioselectivity and stereoselectivity under mild conditions. rsc.orgresearchgate.net Research efforts could be directed towards identifying or engineering halogenases that can selectively halogenate butane (B89635) derivatives to produce this compound. This approach would replace toxic halogenating agents and reduce energy consumption. nih.govmdpi.com
Another avenue is the use of phase-transfer catalysis (PTC) . PTC can facilitate reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). arxiv.orgchemrxiv.org Developing a PTC-based synthesis for this compound could lead to a more sustainable and efficient process with easier product separation. nih.gov
The use of solid acid catalysts, such as zeolites , also presents a green alternative. Zeolites can catalyze halogenation reactions with high selectivity and can be easily separated and reused, minimizing waste. benthamdirect.comrsc.orgelsevierpure.com Research into zeolite-catalyzed bromination and chlorination of butane precursors could yield a direct and cleaner route to this compound.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, use of non-toxic reagents. rsc.orgresearchgate.net | Identification/engineering of suitable halogenases, enzyme stability and scalability. |
| Phase-Transfer Catalysis | Use of water as a solvent, reduced VOCs, potential for milder conditions. arxiv.orgnih.gov | Catalyst efficiency and recyclability, optimization of reaction conditions. |
| Zeolite Catalysis | Heterogeneous catalysis, easy separation and reuse of catalyst, high selectivity. benthamdirect.comrsc.org | Catalyst design for specific regioselectivity, catalyst deactivation. |
Catalyst Development for Enhanced Selectivity and Efficiency
Achieving high selectivity in the synthesis of this compound is a significant challenge due to the potential for the formation of isomeric and polyhalogenated byproducts. msu.edu Future catalyst development will be crucial in overcoming this hurdle.
The design of shape-selective catalysts , such as modified zeolites or metal-organic frameworks (MOFs), could enable the regioselective halogenation of butane or its derivatives. benthamdirect.com The confined spaces within these materials can control the orientation of the substrate, favoring the formation of the desired this compound isomer.
Exploration of Novel Reactivity Patterns
The presence of two different halogens on the same carbon chain in this compound opens up possibilities for novel and selective chemical transformations. Future research should focus on exploring these unique reactivity patterns.
Given the differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more labile, selective reactions at one halogen center while leaving the other intact are of great interest. savemyexams.comsavemyexams.com This could be exploited in the synthesis of complex molecules where sequential functionalization is required. For instance, the bromine atom could be displaced by a nucleophile, followed by a different transformation at the chlorine-bearing carbon. ncert.nic.in
The reaction of this compound with organometallic reagents also warrants further investigation. The selective formation of Grignard or organolithium reagents at either the bromine or chlorine position could provide access to a range of valuable synthetic intermediates. libretexts.orgmsu.edu Understanding the factors that govern the selectivity of these reactions is a key challenge.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity
Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. Future research on this compound will undoubtedly benefit from the application of advanced computational modeling.
Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of various synthetic routes to this compound. chemrxiv.org These studies can help in identifying the most energetically favorable pathways and in designing catalysts with improved selectivity. researchgate.net Furthermore, computational models can predict the relative reactivity of the C-Br and C-Cl bonds in different chemical environments, guiding the design of selective functionalization reactions. cecam.org
Machine learning and artificial intelligence (AI) are also emerging as powerful tools in predicting reaction outcomes and discovering new reaction pathways. nih.govarxiv.orgrsc.org Applying these techniques to the reactions of this compound could accelerate the discovery of novel synthetic applications.
| Computational Approach | Application to this compound Research | Expected Outcomes |
| Density Functional Theory (DFT) | Mechanistic studies of synthesis and functionalization reactions. | Prediction of reaction pathways, transition state energies, and catalyst performance. chemrxiv.org |
| Molecular Dynamics (MD) Simulations | Modeling interactions with catalysts and solvents. | Understanding of substrate-catalyst interactions and solvent effects on reactivity. |
| Machine Learning/AI | Prediction of reaction outcomes and discovery of new reactivity. ai4c.com | Identification of optimal reaction conditions and novel synthetic transformations. youtube.comiscientific.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and application of this compound with flow chemistry platforms is a key area for future development.
Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for selective halogenation reactions. rsc.orgrsc.org Flow chemistry can also enable the safe handling of hazardous reagents often used in halogenation processes. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and sustainable production. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-1-chlorobutane in laboratory settings?
- Methodological Answer: The compound can be synthesized via halogen-exchange reactions or radical halogenation. For example, nucleophilic substitution of 1-chlorobutane with bromide ions (e.g., NaBr in acetone under reflux) may yield this compound, though steric effects require careful optimization of reaction time and temperature . Free-radical bromination of 1-chlorobutane using N-bromosuccinimide (NBS) and a UV initiator is another viable route, with regioselectivity influenced by the stability of radical intermediates .
Q. How can this compound be purified to >95% purity for research applications?
- Methodological Answer: Fractional distillation is effective due to its moderate boiling point (~161°C, as reported in CRC data) . For higher purity, column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) can resolve halogenated alkane impurities. Confirm purity via GC-MS or HPLC with a halogen-specific detector .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR: H-NMR shows distinct signals for the Br-adjacent CH (δ ~3.4 ppm) and Cl-adjacent CH (δ ~3.6 ppm), with coupling constants indicating vicinal hydrogen interactions. C-NMR confirms carbon environments (e.g., C-Br at ~35 ppm, C-Cl at ~45 ppm) .
- IR: C-Br and C-Cl stretches appear at ~550–650 cm and ~700–800 cm, respectively .
- MS: Molecular ion peaks at m/z 170/172 (Br/Cl isotopic pattern) and fragment ions (e.g., m/z 93 [CHCl]) validate the structure .
Advanced Research Questions
Q. How can stereochemical purity of (3S)-3-bromo-1-chlorobutane be assessed and maintained during synthesis?
- Methodological Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) resolves enantiomers using hexane/isopropanol (95:5). Optical rotation ([α]) comparisons to literature values (e.g., +12.5° for the (3S)-enantiomer) confirm configuration. Asymmetric synthesis using chiral catalysts (e.g., organocatalysts in SN2 reactions) minimizes racemization .
Q. What mechanisms dominate in nucleophilic substitution reactions involving this compound?
- Methodological Answer: The primary bromide favors an SN2 mechanism due to minimal steric hindrance, evidenced by inversion of configuration in stereospecific reactions. Competing elimination (E2) can occur under strong base conditions (e.g., KOH/EtOH). Kinetic studies (varying nucleophile concentration/temperature) and deuterium isotope effects differentiate pathways .
Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points, solubility)?
- Methodological Answer: Discrepancies in CRC data (e.g., boiling points ranging 158–165°C) may arise from impurities or measurement techniques. Validate via differential scanning calorimetry (DSC) and replicate experiments under controlled conditions (e.g., standardized distillation setups). Statistical tools like Grubbs’ test identify outliers in literature datasets .
Q. What strategies optimize kinetic vs. thermodynamic control in reactions involving this compound?
- Methodological Answer: Low temperatures (0–25°C) and polar aprotic solvents (e.g., DMF) favor kinetic products (e.g., faster SN2 substitution). Elevated temperatures (70–100°C) and protic solvents (e.g., EtOH) shift equilibrium toward thermodynamically stable alkenes via elimination. Monitor product ratios via in situ IR or GC .
Q. How can computational modeling predict reactivity and regioselectivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution/elimination. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., LUMO energy, steric bulk) with experimental outcomes. Software like Gaussian or ORCA enables mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
